An In-depth Technical Guide to 5-Bromo-7-nitroquinoline: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-7-nitroquinoline: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring is a key endeavor in drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.
This technical guide focuses on 5-Bromo-7-nitroquinoline (CAS Number: 2638501-76-3) , a derivative poised for significant utility in synthetic and medicinal chemistry. The presence of two distinct and reactive functional groups—a bromine atom at the 5-position and a nitro group at the 7-position—on the quinoline core makes this molecule a highly versatile building block. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[3] Concurrently, the electron-withdrawing nitro group not only influences the electronic properties of the aromatic system but also presents opportunities for further chemical transformations, such as reduction to a primary amine or activation of adjacent positions for nucleophilic substitution.[4][5]
This guide provides an in-depth analysis of 5-Bromo-7-nitroquinoline, from its fundamental properties and synthesis to its reactivity and potential applications, with a particular focus on its role as a precursor to novel kinase inhibitors and other therapeutic candidates.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the key properties for 5-Bromo-7-nitroquinoline.
Core Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 2638501-76-3 | |
| Molecular Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.05 g/mol | [6] |
| Appearance | Expected to be a crystalline solid | Based on related compounds |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) and have limited solubility in water. | Inferred from similar structures |
| Storage | Refrigerated storage, sealed in a dry environment. |
Spectroscopic Data (Predicted)
While experimental spectra for 5-Bromo-7-nitroquinoline are not widely available, the following data are predicted based on the analysis of structurally similar compounds, such as 5-bromoquinoline N-oxide and various nitro- and bromo-substituted quinolines.[7][8]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to display distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the bromine atom will cause downfield shifts.
-
H-2: ~8.9-9.1 (dd)
-
H-3: ~7.6-7.8 (dd)
-
H-4: ~8.4-8.6 (dd)
-
H-6: ~8.3-8.5 (d)
-
H-8: ~8.7-8.9 (d)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon spectrum will reflect the electronic environment of each carbon atom in the bicyclic system.
-
Expected signals in the aromatic region (120-155 ppm), with carbons attached to or near the electron-withdrawing groups appearing at lower field.
-
-
IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group and the aromatic system.
-
~1520-1540 (asymmetric NO₂ stretch)
-
~1340-1360 (symmetric NO₂ stretch)
-
~1600, 1480 (C=C and C=N aromatic stretching)
-
~800-900 (C-H out-of-plane bending)
-
-
Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
M⁺: m/z 252/254
-
Fragment ions corresponding to the loss of NO₂ (m/z 206/208) and subsequent loss of Br would be expected.
-
Synthesis of 5-Bromo-7-nitroquinoline
The synthesis of 5-Bromo-7-nitroquinoline can be approached through the electrophilic nitration of 5-bromoquinoline. This strategy is based on established procedures for the nitration of other bromoquinoline isomers, such as the nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline.[9][10] The directing effects of the quinoline nitrogen and the existing bromine substituent will influence the position of nitration. In acidic media, the quinoline nitrogen is protonated, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring, primarily at the 5- and 8-positions.[1] Since the 5-position is already occupied by a bromine atom, the nitration is expected to occur at one of the remaining positions on the carbocyclic ring.
Experimental Protocol: Nitration of 5-Bromoquinoline
Causality behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the highly electrophilic nitronium ion required for the substitution on the deactivated quinolinium ring.[1] Maintaining a low temperature throughout the addition of the nitrating mixture is critical to control the exothermic reaction and prevent the formation of undesired byproducts. The final workup with a basic solution neutralizes the strong acid and allows for the extraction of the organic product.
Materials:
-
5-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromoquinoline (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-7-nitroquinoline.
Caption: Synthesis of 5-Bromo-7-nitroquinoline.
Chemical Reactivity and Synthetic Utility
5-Bromo-7-nitroquinoline is a bifunctional molecule, offering two distinct reactive sites for synthetic transformations. This dual reactivity allows for a stepwise and regioselective functionalization, making it a valuable intermediate for the construction of complex molecular architectures.
Reactions at the 5-Position: The Bromo Group
The bromine atom at the C-5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation in modern organic synthesis.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoline core and a wide range of aryl, heteroaryl, or vinyl groups using an organoboron reagent.[11] This reaction is highly valued for its mild conditions and tolerance of various functional groups.
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine 5-Bromo-7-nitroquinoline (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C-5 position.[12] This reaction is crucial for the synthesis of anilinoquinolines, a common motif in kinase inhibitors.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add 5-Bromo-7-nitroquinoline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.2-1.5 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring until completion.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig amination reaction.
Reactions at the 7-Position: The Nitro Group
The nitro group at C-7 is not merely a passive substituent; it is a versatile functional handle that can be transformed in several synthetically useful ways.
The most common transformation of the nitro group is its reduction to a primary amine (7-amino-5-bromoquinoline).[5] This opens up a plethora of subsequent functionalization possibilities, such as acylation, sulfonylation, or diazotization followed by Sandmeyer reactions. Common reducing agents include SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).
General Protocol for Nitro Group Reduction:
-
Dissolve 5-Bromo-7-nitroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add the reducing agent (e.g., an excess of SnCl₂·2H₂O in concentrated HCl, or catalytic amount of Pd/C).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Perform an appropriate workup to remove the reagents and isolate the aminoquinoline product.
The electron-withdrawing nature of the nitro group can activate adjacent positions on the aromatic ring towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[4][12] While the C-5 bromo group is more susceptible to palladium-catalyzed reactions, under certain conditions, nucleophilic displacement of a hydrogen atom ortho or para to the nitro group can occur, a reaction known as Vicarious Nucleophilic Substitution (VNS).[13] This can provide a pathway to introduce nucleophiles at the C-6 or C-8 positions.
Applications in Drug Discovery and Development
The 5-bromo-7-nitroquinoline scaffold is a prime candidate for the synthesis of novel therapeutic agents, particularly in the field of oncology. The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[14][15]
As a Precursor for Kinase Inhibitors
Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The quinoline scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The substituents at the 5- and 7-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[2]
The synthetic versatility of 5-Bromo-7-nitroquinoline allows for a systematic structure-activity relationship (SAR) study. The C-5 position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to explore interactions with the solvent-exposed region of the active site. The C-7 amino group (obtained after reduction of the nitro group) can be acylated or alkylated to introduce side chains that can interact with other regions of the kinase domain.
Caption: Application in Kinase Inhibitor Synthesis.
Safety and Handling
As with all chemical reagents, 5-Bromo-7-nitroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8][14]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.
Conclusion
5-Bromo-7-nitroquinoline represents a strategically designed chemical scaffold with significant potential for applications in medicinal chemistry and organic synthesis. Its bifunctional nature allows for selective and diverse modifications at both the C-5 and C-7 positions, providing a robust platform for the generation of novel and complex molecules. The synthetic accessibility and the proven importance of the quinoline core in drug discovery, particularly in the development of kinase inhibitors, position 5-Bromo-7-nitroquinoline as a valuable tool for researchers and scientists dedicated to the advancement of therapeutic innovation.
References
- BenchChem. (2025).
- PrepChem. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com.
- Electronic Supporting Information. (n.d.). Royal Society of Chemistry.
- ResearchGate. (2022, July). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
- BLD Pharm. (n.d.). 2638501-76-3|5-Bromo-7-nitroquinoline. BLD Pharm.
- Gonda, Z., & Novák, Z. (2021).
- Chemistry Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange.
- ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
- BenchChem. (2025). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2). BenchChem.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
- ResearchGate. (n.d.). S N H Arylamination of Nitroquinolines: Access to Nitro and Nitroso Derivatives of Arylaminoquinolines.
- PubChem. (n.d.). 5-Bromo-7-nitroindoline.
- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
- NextSDS. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Ustinov, I. I., & Hlytin, N. V. (2024, December 13). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds.
- ResearchGate. (2025, October 15). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- Çakmak, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- NIST. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. NIST Chemistry WebBook.
- A. M. S. (2010, July 30).
- Sigma-Aldrich. (n.d.). 5-bromo-7-nitro-quinoline. Sigma-Aldrich.
- ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- ChemicalBook. (n.d.). 5-Bromoquinoline synthesis. ChemicalBook.
- BLD Pharm. (n.d.). 1354221-07-0|3-Bromo-7-nitroquinoline. BLD Pharm.
- ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
- Amanote Research. (2005, January 1). Synthesis of 5-Bromoisoquinoline and. Amanote Research.
- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. BenchChem.
- NIST. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. NIST Chemistry WebBook.
- Journal of the Chemical Society (Resumed). (n.d.). The polarography of quinoline derivatives. Part VII. The reduction waves of quinoline-3-, -5-, -6-, and -7-carboxylic acids. RSC Publishing.
- Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- PubChem. (n.d.). 7-Nitroquinoline.
- PMC. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. NIH.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem.
- Frontiers. (2020, January 7). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indole (C8H5BrN2O2). PubChemLite.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) MS [m.chemicalbook.com]
- 6. 2638501-76-3|5-Bromo-7-nitroquinoline|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
